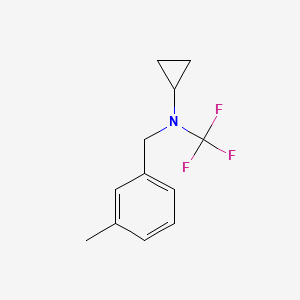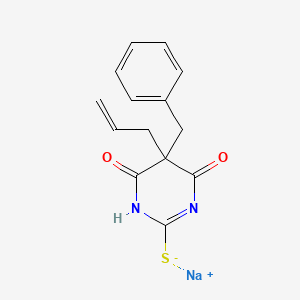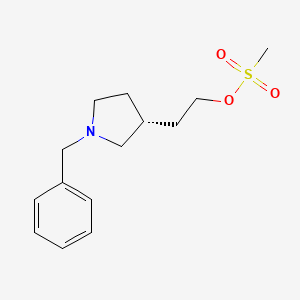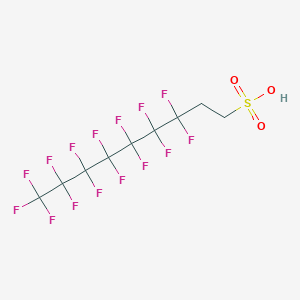
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid is a perfluorinated compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid typically involves the fluorination of nonane derivatives. One common method is the electrochemical fluorination (ECF) process, where nonane is subjected to fluorine gas in the presence of an electrolyte. This process results in the substitution of hydrogen atoms with fluorine atoms, yielding the desired perfluorinated compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale electrochemical fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the efficient conversion of nonane to this compound. The reaction conditions, such as temperature, pressure, and electrolyte concentration, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction: While the perfluorinated carbon chain is highly resistant to oxidation and reduction, the sulfonic acid group can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydroxide) for deprotonation and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, nucleophilic substitution can yield various sulfonate esters, while oxidation reactions can produce sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical processes due to its hydrophobic and lipophobic properties.
Biology: Employed in studies involving cell membranes and protein interactions, as its unique properties can mimic biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of stain-resistant fabrics, non-stick coatings, and fire-fighting foams.
Wirkmechanismus
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid is primarily attributed to its strong hydrophobic and lipophobic nature. This compound can interact with hydrophobic regions of molecules and surfaces, altering their properties. In biological systems, it can disrupt lipid bilayers and protein structures, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluorooctane Sulfonic Acid (PFOS): Another perfluorinated sulfonic acid with similar properties but a shorter carbon chain.
Perfluorodecane Sulfonic Acid (PFDS): Similar in structure but with a different chain length, affecting its physical and chemical properties.
Uniqueness
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid is unique due to its specific chain length and the number of fluorine atoms, which provide a balance between hydrophobicity and chemical stability. This makes it particularly suitable for applications requiring high thermal and chemical resistance.
Eigenschaften
CAS-Nummer |
56682-30-5 |
|---|---|
Molekularformel |
C9H5F15O3S |
Molekulargewicht |
478.18 g/mol |
IUPAC-Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-pentadecafluorononane-1-sulfonic acid |
InChI |
InChI=1S/C9H5F15O3S/c10-3(11,1-2-28(25,26)27)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)24/h1-2H2,(H,25,26,27) |
InChI-Schlüssel |
OWABTPYVTDRCKH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
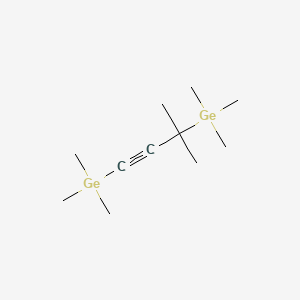
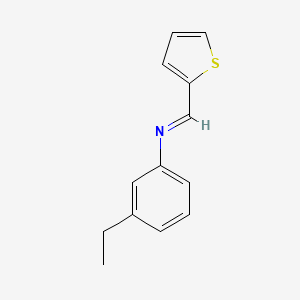




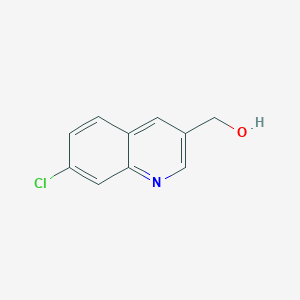

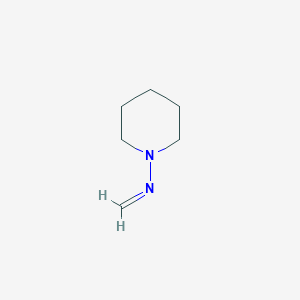
![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)
